1,3-Bis(2-nitrophenyl)urea
Overview
Description
Synthesis Analysis
The synthesis of "1,3-Bis(2-nitrophenyl)urea" can be achieved through various methods. A notable method involves the preparation of bis-ureas from bis(o-nitrophenyl) carbonate. This process is facilitated by sequential amine addition to bis(o-nitrophenyl) carbonate, first reacting it with benzylamine to form benzyl-o-nitrophenyl carbamate, followed by reacting the carbamate with a variety of diamines to yield bis-ureas (Turoczi, Simon, Badea, & Csunderlik, 2008).
Molecular Structure Analysis
The molecular structure of "1,3-Bis(2-nitrophenyl)urea" has been characterized by polymorphic forms, with studies showing two polymorphs (α and β). These forms exhibit different colors and second-order non-linear optical properties due to their distinct molecular conformations and hydrogen-bonding interactions. The β-form, for example, crystallizes in a non-centrosymmetric space group, showing a twisted conformation between the nitro and urea groups, which is thought to contribute to its optical activity (Huang, Britton, Etter, & Byrn, 1995).
Chemical Reactions and Properties
The interaction of "1,3-Bis(2-nitrophenyl)urea" with various anions through hydrogen bonding is notable, forming complexes with decreased stability as the basicity of the anion decreases. Such interactions have implications for its use as an anion receptor, with specific stability orders for different anions based on binding energies and hydrogen-bond distances (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
Scientific Research Applications
Molecular Interaction and Hydrogen Bonding :
- 1,3-Bis(4-nitrophenyl)urea interacts with oxoanions through hydrogen bonding in acetonitrile solutions, forming various complexes. This interaction includes hydrogen-bonded adduct formation and urea deprotonation induced by fluoride ions, which can uptake carbon dioxide from the air to form hydrogencarbonate H-bond complexes (Boiocchi et al., 2004).
- Computational analysis of 1,3-Bisphenylurea and its nitrophenyl derivatives provided insights into their hydrogen bond patterns and preferences in crystalline environments, influencing their crystallization properties (Murray et al., 1991).
Crystal Polymorphism :
- Polymorphic characterization of 1,3-Bis(m-nitrophenyl)urea (MNPU) revealed different crystalline forms exhibiting distinct colors and non-linear optical properties. These differences are attributed to molecular conformations and hydrogen-bonding interactions (Huang et al., 1995).
Anion Recognition and Binding :
- Density functional analysis of 1,3-Bis(4-nitrophenyl)urea revealed its ability to form complexes with halide and oxygen-containing anions through two-point hydrogen-bonding interactions. The binding energies varied depending on the anion's hydrogen-bond distances (Wanno et al., 2009).
Synthesis and Chemical Reactions :
- A method for preparing bis-ureas from bis(o-nitrophenyl) carbonate was developed, enabling directional urea synthesis through sequential amine addition (Turoczi et al., 2008).
Other Applications :
- The study of Schiff bases containing N2O2 donor atoms with calf thymus DNA suggested that these compounds, including derivatives of 1,3-Bis(2-nitrophenyl)urea, bind to DNA in an intercalative mode, which could have implications for biomedical applications (Ajloo et al., 2015).
Safety And Hazards
Future Directions
Research has been focused on developing new drugs, which may act through structural changes, to solve the problem of bacterial drug resistance . The development of N,N-dialkyl(thio)urea derivatives is charted, from early “proof-of-concept” materials to contemporary active chiral (bifunctional) promoters of highly selective asymmetric transformations .
properties
IUPAC Name |
1,3-bis(2-nitrophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-13(14-9-5-1-3-7-11(9)16(19)20)15-10-6-2-4-8-12(10)17(21)22/h1-8H,(H2,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLBMMPGNZXIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287157 | |
Record name | 1,3-bis(2-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-nitrophenyl)urea | |
CAS RN |
13201-86-0 | |
Record name | NSC49342 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-bis(2-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-BIS-(2-NITRO-PHENYL)-UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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